molecular formula C22H24N2O4S B301043 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

货号 B301043
分子量: 412.5 g/mol
InChI 键: NFBLEPZIZAUJLG-HNNYNVTISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one, also known as ETPTZ, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

作用机制

The exact mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. In a study conducted by Yang et al., this compound was found to inhibit the activation of the NF-κB pathway, which is involved in the production of inflammatory cytokines. Additionally, this compound has been shown to activate the mitochondrial pathway of apoptosis by inducing the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., this compound was found to inhibit the expression of cyclin D1 and cyclin-dependent kinase 4, which are involved in cell cycle progression. Additionally, this compound has been shown to induce the expression of Bax and caspase-3, which are involved in the induction of apoptosis. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity by enhancing the expression of insulin receptor substrate-1 and glucose transporter 4.

实验室实验的优点和局限性

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further therapeutic development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, its efficacy and safety in humans have not been fully evaluated, which limits its clinical translation.

未来方向

There are several future directions for the study of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one. One potential direction is to further elucidate its mechanism of action, which could help to optimize its therapeutic potential. Additionally, further studies are needed to evaluate its efficacy and safety in humans, which could facilitate its clinical translation. Another potential direction is to explore its potential use in combination with other therapeutic agents, which could enhance its therapeutic efficacy. Finally, further studies are needed to evaluate its potential use in other disease contexts, such as neurodegenerative diseases, where it could exhibit promising therapeutic effects.

合成方法

The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one involves the reaction between 4-ethoxyaniline and 3-hydroxy-4-methoxybenzaldehyde in the presence of propylamine and thiosemicarbazide. The reaction is carried out under reflux in ethanol, and the product is purified by recrystallization. The yield of this compound is reported to be around 70%.

科学研究应用

2-[(4-Ethoxyphenyl)imino]-5-(3-hydroxy-4-methoxybenzylidene)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In a study conducted by Yang et al., this compound was found to inhibit the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In a study conducted by Zhang et al., this compound was found to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats.

属性

分子式

C22H24N2O4S

分子量

412.5 g/mol

IUPAC 名称

(5Z)-2-(4-ethoxyphenyl)imino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O4S/c1-4-12-24-21(26)20(14-15-6-11-19(27-3)18(25)13-15)29-22(24)23-16-7-9-17(10-8-16)28-5-2/h6-11,13-14,25H,4-5,12H2,1-3H3/b20-14-,23-22?

InChI 键

NFBLEPZIZAUJLG-HNNYNVTISA-N

手性 SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)OCC

规范 SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=C(C=C3)OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。